1,1-Dimethyl-3-nitrocyclohexane
Overview
Description
1,1-Dimethyl-3-nitrocyclohexane is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, where two methyl groups are attached to the first carbon, and a nitro group is attached to the third carbon
Scientific Research Applications
Electron Transfer Reactions :
- One-electron reduction of similar compounds (like 1,1-dinitrocyclohexane) leads to rapid C-N bond cleavage, producing nitrite and radical species. This reaction has implications for understanding electron transfer processes in organic chemistry (Ruhl, Evans, Hapiot, & Neta, 1991).
Michael Addition Reactions :
- Michael addition reactions of compounds like 5-glyco-4-nitrocyclohex-1-enes are highly stereoselective, leading to specific adducts. These reactions are important for the synthesis of complex organic molecules (Areces, Gil, Higes, Román, & Serrano, 1998).
Study of Electronic Structures :
- Studies on the electronic structures and spectra of similar nitroso compounds, like 1-chloro-1-nitrosocyclohexane, provide insights into the effects of electron donors on the electronic spectrum of the nitroso group. This research is valuable for understanding the electronic properties of organic molecules (Tanaka, Tanaka, & Nagakura, 1966).
Photolysis Studies :
- Photolysis of similar nitroso compounds like 1-nitro-1-nitrosocyclohexane results in complex reaction pathways including homolytic C-NO fission and radical pair formation. These studies are significant in photochemistry and radical chemistry (Bolsman & Boer, 1973).
Asymmetric Reactions :
- Asymmetric Michael reactions involving compounds like 1-nitrocyclohexene yield optically active adducts. This has applications in the synthesis of chiral compounds, which are important in fields like pharmaceutical chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).
Intramolecular Reactions and Crystal Structures :
- Intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts and their crystal structures have been studied, providing valuable information on the structural aspects of these compounds (Ansell, Moore, & Nielsen, 1971).
Solvolysis and Aromatization Reactions :
- Solvolysis of certain nitrocyclohexadienyl cations yields various products including aromatization reactions. This research is important for understanding reaction mechanisms in organic solvents (Fischer, Henderson, & Smyth, 1986).
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3-nitrocyclohexane can be synthesized through nitration of 1,1-dimethylcyclohexane. The nitration process typically involves the use of nitric acid or nitrogen dioxide as nitrating agents. The reaction is carried out at high temperatures, ranging from 250°C to 400°C, and proceeds via a free radical chain mechanism involving the homolysis of C-H bonds or cleavage of the C-C skeleton .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of supported catalysts to enhance the selectivity and efficiency of the nitration process. For example, copper-based catalysts supported on silica (Cu/SiO2) have been explored for their effectiveness in promoting the nitration reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted
Properties
IUPAC Name |
1,1-dimethyl-3-nitrocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLTUTCHCZBHNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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